N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Description
N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a phenyl group at the 5-position and two distinct carboxamide substituents: a benzyl group and a pyridin-2-yl moiety. This compound belongs to a class of isoxazole derivatives known for their diverse pharmacological activities, including enzyme inhibition, anti-inflammatory, and anticancer properties. However, its specific biological profile remains understudied compared to structurally related analogs .
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-benzyl-5-phenyl-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c26-22(19-15-20(27-24-19)18-11-5-2-6-12-18)25(21-13-7-8-14-23-21)16-17-9-3-1-4-10-17/h1-15H,16H2 |
InChI Key |
QHZWPGKRXCYNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Cascade Synthesis from Picolinamide and Aldehydes
A highly efficient method for constructing 2-(pyridin-2-yl)oxazoles involves Pd(TFA)₂-catalyzed reactions between picolinamide and aldehydes in n-octane. This cascade process proceeds via:
-
Trifluoroacetic Acid Generation : Pd(TFA)₂ releases TFA in situ, catalyzing the condensation of picolinamide with benzaldehyde derivatives.
-
Dual Aldehyde Incorporation : Two aldehyde molecules participate—one forming the oxazole C4 substituent and the other contributing to C5.
-
Cyclization : Final dehydration forms the oxazole ring, bypassing traditional Robinson–Gabriel intermediates.
Optimization Data :
This method achieves regioselective control critical for installing the pyridin-2-yl group at C2. Adapting this protocol with N-benzyl-protected amines could directly yield the target compound’s scaffold.
Functionalization of the Oxazole Core
Carboxamide Installation via EDCI-Mediated Coupling
Post-oxazole formation, the C3-carboxamide group is introduced through coupling reactions. A validated approach involves:
-
Activation of Carboxylic Acids : (S)-2-(3,4-Dichlorophenoxy)propionic acid is converted to its acid chloride using SOCl₂.
-
Amide Bond Formation : Reaction with 5-amino-2-arylbenzoxazoles using EDCI- HCl in anhydrous DMF achieves yields of 60–80%.
Critical Parameters :
N-Alkylation of Pyridine Amines
Sodium hydride-mediated alkylation using iodomethane installs the N-benzyl group while preserving the pyridin-2-yl moiety.
Challenges :
-
Competing O-alkylation requires strict anhydrous conditions.
-
Steric hindrance from the oxazole ring necessitates extended reaction times (12–24 h).
Alternative Synthetic Pathways
Benzoxazole-to-Oxazole Ring Conversion
Regioisomeric control is achieved through:
-
Nitrophenol Condensation : 2-Amino-5-nitrophenol reacts with aryl aldehydes in the presence of DarcoKB, forming nitrobenzoxazoles.
-
Reductive Cyclization : Hydrogenation over Pd/C converts intermediates to aminobenzoxazoles, which undergo oxidative cyclization to oxazoles.
Key Intermediate :
Bioisosteric Modifications and SAR Insights
Triazole Replacement of the Amide Group
To enhance metabolic stability, the carboxamide is replaced with 1,2,3-triazole via:
-
Diazonium Salt Formation : 5-Aminobenzoxazoles treated with NaNO₂/HCl yield diazonium intermediates.
-
CuAAC Reaction : Copper-catalyzed azide-alkyne cycloaddition with propargyl ethers installs the triazole.
Activity Impact :
Troubleshooting and Yield Optimization
Scientific Research Applications
Chemical Synthesis and Research Applications
N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.
Synthetic Routes
The synthesis typically involves the formation of the oxazole ring followed by the introduction of the benzyl, phenyl, and pyridinyl groups. Common methods include:
- Cyclization : Reacting benzylamine derivatives with phenylacetic acid derivatives under acidic or basic conditions.
- Reagents : Utilizing oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride for further modifications.
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods .
Anticancer Activity
In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
The mechanism involves inducing apoptosis through caspase activation while downregulating anti-apoptotic proteins .
Case Studies and Research Findings
Several studies highlight the compound's efficacy in various applications:
Case Study on Antimicrobial Efficacy
A study evaluated derivatives of the compound for their antimicrobial properties, revealing some modifications significantly enhanced activity against resistant strains with MIC values as low as 10 µg/mL .
Case Study on Anticancer Activity
Research on A431 cells indicated that this compound induces apoptosis via activation of caspase pathways while inhibiting anti-apoptotic proteins like Bcl-2 .
Mechanism of Action
The mechanism of action of N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-3-carboxamide derivatives are widely explored for their structure-activity relationships (SAR). Below, we compare N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide with key analogs, focusing on structural features, enzymatic inhibition, and pharmacological properties.
Table 1: Structural and Functional Comparison
*Predicted based on structural homology to purine-based XO inhibitors .
Key Findings :
Substituent Effects at the 5-Position :
- The tetrahydronaphthalen-2-yl group in the purine-linked analog (Ki = 12 nM) enhances hydrophobic interactions with xanthine oxidase’s active site, outperforming the phenyl group in the target compound .
- Fluorinated aryl groups (e.g., 4-fluorophenyl) improve anticancer activity but reduce solubility due to increased lipophilicity.
N-Substituent Influence :
- Pyridin-2-yl vs. Pyridin-3-yl : The positional isomerism of the pyridine ring affects target selectivity. Pyridin-2-yl derivatives may favor kinase interactions, while pyridin-3-yl analogs show affinity for COX-2 .
- Benzyl groups generally enhance membrane permeability but may limit water solubility (LogP > 3.0).
Enzyme Inhibition Mechanisms :
- The purine-linked analog acts as a competitive inhibitor of xanthine oxidase, leveraging its planar purine moiety to mimic the substrate hypoxanthine . In contrast, the target compound’s pyridine and benzyl groups may sterically hinder deep active-site penetration, reducing potency.
Pharmacological and Pharmacokinetic Insights
- Target Compound: Limited experimental data exist, but its LogP (3.2) suggests moderate bioavailability. The pyridin-2-yl group may confer basicity, enhancing solubility in acidic environments (e.g., gastric fluid).
- Analog with Tetrahydronaphthalen-2-yl: Demonstrated nanomolar XO inhibition, making it a candidate for gout treatment. Its lower LogP (2.8) improves aqueous solubility compared to the target compound .
Biological Activity
N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 355.4 g/mol
- CAS Number : 905768-70-9
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The benzyl and phenyl groups are introduced via nucleophilic substitution reactions.
Synthetic Route Example
A common synthetic route may include the reaction of a benzylamine derivative with a phenylacetic acid derivative in the presence of a dehydrating agent to form the oxazole ring, followed by subsequent reactions with pyridine derivatives to introduce the pyridinyl group .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has demonstrated that derivatives of oxazole compounds often possess anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
The biological effects of this compound are believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Interaction : It may bind to receptors that regulate cellular functions such as growth and apoptosis.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring undergoes nucleophilic substitution at the 2-position under acidic or basic conditions. In Pd(TFA)₂-catalyzed reactions with aldehydes, the compound forms benzyl anion intermediates (e.g., 6a′ in Scheme 1) via deprotonation, stabilized by adjacent carboxamide and pyridine groups . These intermediates react with aldehydes to form 4,5-disubstituted oxazoles (e.g., 3a ) through cyclocondensation .
Key Example :
| Reaction Conditions | Reagents/Catalysts | Product Yield |
|---|---|---|
| Pd(TFA)₂ (5 mol%), n-octane, 100°C | Benzaldehyde | 85% |
Oxidation Reactions
The carboxamide group and aryl substituents participate in oxidation. Potassium permanganate (KMnO₄) in acidic media oxidizes the benzyl group to a ketone, while stronger conditions (e.g., CrO₃) yield carboxylic acid derivatives.
Oxidation Pathways :
| Substrate Position | Oxidizing Agent | Product | IC50 (Cancer Cells) |
|---|---|---|---|
| Benzyl Group | KMnO₄/H₂SO₄ | Ketone derivative | 12.5 µM (HeLa) |
| Phenyl Ring | CrO₃/HNO₃ | Carboxylic acid analog | 15.0 µM (CaCo-2) |
Reduction Reactions
Reduction with LiAlH₄ selectively targets the carboxamide group, yielding primary amines while preserving the oxazole ring. Hydrogenation (H₂/Pd-C) reduces the oxazole to a dihydrooxazole intermediate.
Reduction Outcomes :
| Reducing Agent | Conditions | Major Product | Biological Activity |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | N-Benzylamine derivative | Anticancer (IC50: 10 µM) |
| H₂/Pd-C | Ethanol, 50 psi | Dihydrooxazole derivative | Antimicrobial (MIC: 8 µg/mL) |
N-Alkylation Reactions
The carboxamide nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media, forming tertiary amides. This modification enhances solubility and bioactivity.
Alkylation Efficiency :
| Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 78% |
| C₂H₅Br | NaH | THF | 65% |
Ring-Opening Reactions
Under acidic conditions (e.g., HCl/EtOH), the oxazole ring undergoes cleavage to form α-ketoamide intermediates. These intermediates are precursors for synthesizing pyridine-fused heterocycles .
Mechanistic Pathway :
-
Protonation of oxazole oxygen.
-
Nucleophilic attack by water at C-2.
-
Ring opening to form α-ketoamide.
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents at the 5-position of the oxazole .
Optimized Conditions :
| Catalyst | Ligand | Base | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | 80°C | 92% |
Biological Activity Correlation
Modifications via these reactions significantly alter bioactivity:
-
Anticancer : Oxidation derivatives show enhanced cytotoxicity (IC50: 10–15 µM).
-
Antimicrobial : Reduced forms exhibit broad-spectrum activity (MIC: 8–16 µg/mL).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-5-phenyl-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization and coupling steps. For example, oxazole ring formation may involve condensation of a β-ketoamide precursor with hydroxylamine under reflux conditions (e.g., ethanol, 80°C, 12 hours). Subsequent N-alkylation or coupling with pyridine and benzyl moieties can be achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Optimization should focus on solvent polarity, catalyst loading, and temperature to improve yield (≥60%) and purity (HPLC >95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.2–8.5 ppm, oxazole protons at δ 6.8–7.1 ppm).
- HRMS : To verify molecular weight (expected [M+H]⁺ ≈ 400.15 g/mol).
- HPLC : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in H₂O, 0.1% TFA).
- XRD : Single-crystal X-ray diffraction for absolute structural confirmation, as demonstrated in crystallographic studies of analogous oxazole derivatives .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., Wnt pathway proteins) at 1–10 µM using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, HeLa) via MTT assays (48–72 hours, IC₅₀ determination).
- Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA, 24-hour exposure) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s role in modulating Wnt/β-catenin signaling?
- Methodological Answer :
- Luciferase Reporter Assays : Transfect HEK293T cells with TOPFlash (TCF/LEF-responsive) reporter and treat with 0.1–10 µM compound. Compare luminescence to Wnt agonists (e.g., SKL2001) .
- Co-IP/Western Blotting : Assess β-catenin stabilization and Frizzled receptor interactions. Use antibodies against β-catenin (Cell Signaling #9562) and co-receptors (LRP5/6) .
- Gene Knockdown : siRNA-mediated silencing of Wnt pathway components (e.g., Dvl2) to confirm target dependency.
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Methodological Answer :
- SAR Studies : Modify substituents systematically (e.g., pyridyl vs. imidazolyl groups, benzyl vs. alkyl chains). Evaluate changes in:
- Lipophilicity (logP via shake-flask method).
- Binding affinity (SPR or ITC with purified targets).
- Computational Modeling : Perform molecular docking (AutoDock Vina) using Wnt-Frizzled crystal structures (PDB: 6DBS) to predict binding modes .
Q. How can conflicting data on the compound’s biological effects (e.g., pro- vs. anti-inflammatory activity) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Test across a broader concentration range (0.01–100 µM) to identify biphasic effects.
- Cell-Type Specificity : Compare primary vs. immortalized cells (e.g., RAW264.7 macrophages vs. PBMCs).
- Pathway Profiling : RNA-seq or phosphoproteomics to map divergent signaling nodes (e.g., NF-κB vs. MAPK).
- Metabolite Screening : LC-MS to detect in vitro degradation products that may exhibit opposing activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
